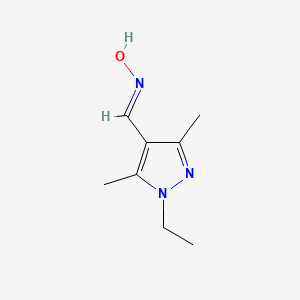
3-Nitrophenyloxycarbonyl chloride
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Nitrophenyloxycarbonyl chloride are not extensively detailed in the sources found. The compound has a molecular weight of 201.56400 , but other properties such as density, boiling point, melting point, and solubility are not provided.Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
3-Nitrophenyloxycarbonyl chloride is used in chemical synthesis. For example, it has been employed in the preparation of 3-nitro-2-pyridinesulfenyl chloride, which is then used to synthesize N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives of cysteine and D-penicillamine. These derivatives are significant in medicinal chemistry and biochemistry research (Ueki, Honda, Kazama, & Katoh, 1994).
Environmental Applications
3-Nitrophenyloxycarbonyl chloride derivatives are used in environmental science, particularly in the degradation of harmful substances. For example, boron-doped diamond film electrodes, which can be derived from this compound, have been utilized to electrochemically destroy N-nitrosodimethylamine in reverse osmosis concentrates. This process is important for ensuring water safety and environmental protection (Chaplin, Schrader, & Farrell, 2010).
Surface Modification and Nanotechnology
In the field of nanotechnology and material science, derivatives of 3-nitrophenyloxycarbonyl chloride are used for surface modification. For example, 4-nitrophenyl sulfenyl chloride, a related compound, has been used to form densely packed aromatic SAMs (Self-Assembled Monolayers) on gold surfaces. These SAMs have applications in electronics, sensors, and other technologies (Houmam, Muhammad, Chahma, Koczkur, & Thomas, 2011).
Biochemical Analysis
In biochemical analysis, certain chlorides related to 3-nitrophenyloxycarbonyl chloride are utilized for amino acid analysis via high-performance liquid chromatography. They serve as reagents for pre-column derivatization of amino acids, which is crucial in the quantitative analysis of proteins and peptides (Bru¨ckner & Lu¨pke, 1995).
Medical Research
In medical research, some derivatives of 3-nitrophenyloxycarbonyl chloride are utilized for advanced imaging techniques. For instance, nitroxide radicals derived from such compounds can be used as functional image contrast agents in magnetic resonance imaging (MRI). This application is vital in clinical cancer research for non-invasively providing tissue redox status information, enhancing the understanding of tumor environments (Matsumoto, Hyodo, Matsumoto, Koretsky, Sowers, Mitchell, & Krishna, 2006).
Electrochemical Detection
Compounds derived from 3-nitrophenyloxycarbonyl chloride are also used in the development of sensors for detecting environmental pollutants. For example, electrodes modified with nanoparticles stabilized with silsesquioxane chloride, a derivative, have been employed for the electrochemical detection of nitrophenol isomers, crucial in environmental monitoring and safety (Gerent & Spinelli, 2017).
Corrosion Inhibition
Additionally, derivatives of 3-nitrophenyloxycarbonyl chloride, like yttrium 3-(4-nitrophenyl)-2-propenoate, have been studied for their effectiveness as corrosion inhibitors for copper alloys. This is significant in materials science for extending the life and performance of metal components in various industries (Nam, Thang, Hoai, & Hiển, 2016).
Propiedades
IUPAC Name |
(3-nitrophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-2-5(4-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFJCQVACHCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462634 | |
| Record name | 3-nitrophenyloxycarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenyloxycarbonyl chloride | |
CAS RN |
14235-05-3 | |
| Record name | 3-nitrophenyloxycarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B1652238.png)







![Thieno[3,2-b]pyridin-3-ylmethanamine](/img/structure/B1652250.png)

![1-(2-chlorophenyl)-4-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-1,4-dihydro-5H-tetrazol-5-one](/img/structure/B1652253.png)
![2-(1,3-benzothiazol-2-ylamino)-2-oxo-1-phenylethyl 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbodithioate](/img/structure/B1652254.png)